

Expression and Purification of Recombinant Dom34 Protein: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dom34, a key protein in the No-Go Decay (NGD) pathway, plays a crucial role in rescuing stalled ribosomes and maintaining translational quality control. The production of high-purity, active recombinant Dom34 is essential for in-depth structural and functional studies, as well as for its potential as a target in drug development. This document provides detailed application notes and protocols for the expression of recombinant Saccharomyces cerevisiae Dom34 protein in Escherichia coli and its subsequent purification. The protocols are based on established methods and are designed to yield protein suitable for a variety of downstream applications, including biochemical assays and structural biology.

Data Presentation

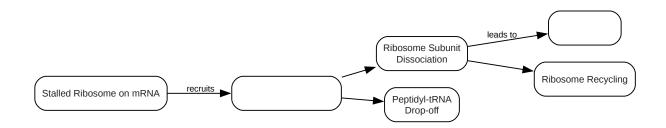
The following table summarizes the key quantitative parameters for the expression and purification of His-tagged Dom34 protein. These values are representative and may vary depending on the specific experimental conditions and the efficiency of the expression and purification steps.



Parameter	Value	Source
Expression System		
Host Strain	E. coli BL21(DE3)	[1][2]
Expression Vector	pET-based vector (e.g., pET28a)	[3]
Induction Agent	Isopropyl β-D-1- thiogalactopyranoside (IPTG)	[1][2]
Induction Concentration	0.2 - 1 mM	[2]
Induction Temperature	18-25°C	[2]
Induction Time	Overnight (12-16 hours)	[2]
Purification		
Lysis Method	Sonication or High-Pressure Homogenization	[1][4]
Primary Purification	Immobilized Metal Affinity Chromatography (IMAC)	[1][4]
Elution Agent	Imidazole	[1][4]
Purity (estimated from SDS- PAGE)	>95%	[4]
Yield		
Expected Yield	Not explicitly reported in reviewed literature. Typically ranges from 1-10 mg/L of culture for well-expressed proteins in E. coli.	

Signaling Pathways and Experimental Workflows Dom34 in the No-Go Decay Pathway



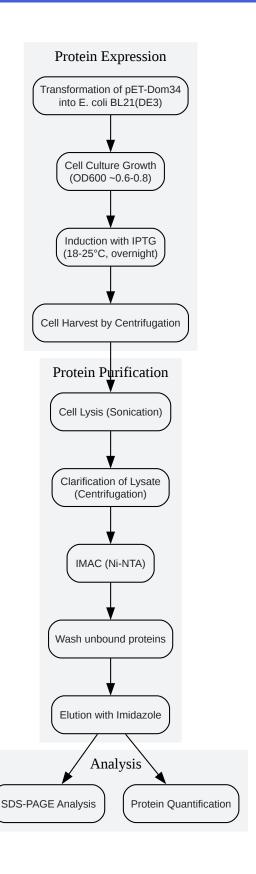


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Caption: Role of the Dom34:Hbs1 complex in the No-Go Decay pathway.[4]

Experimental Workflow for Dom34 Expression and Purification





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Caption: Overall workflow for recombinant Dom34 expression and purification.



Experimental Protocols Transformation of Expression Plasmid into E. coli

This protocol describes the transformation of a pET-based vector containing the Dom34 gene into chemically competent E. coli BL21(DE3) cells.

Materials:

- pET vector with Dom34 insert
- Chemically competent E. coli BL21(DE3) cells
- Luria-Bertani (LB) agar plates with appropriate antibiotic (e.g., kanamycin for pET28a)
- SOC medium
- Water bath
- Incubator

Protocol:

- Thaw a 50 μL aliquot of competent E. coli BL21(DE3) cells on ice.
- Add 1-5 μL of the pET-Dom34 plasmid DNA to the cells.
- Gently mix by flicking the tube and incubate on ice for 30 minutes.
- Heat-shock the cells by placing the tube in a 42°C water bath for 45 seconds.
- Immediately transfer the tube back to ice for 2 minutes.
- Add 250 μ L of SOC medium to the cells and incubate at 37°C for 1 hour with shaking (200-250 rpm).
- Spread 100 μL of the cell suspension onto an LB agar plate containing the appropriate antibiotic.



Incubate the plate overnight at 37°C.

Expression of Recombinant Dom34 Protein

This protocol outlines the growth of E. coli cultures and induction of Dom34 protein expression.

Materials:

- LB medium with appropriate antibiotic
- 1 M IPTG stock solution
- Shaking incubator
- Spectrophotometer

Protocol:

- Inoculate a single colony from the transformation plate into 5-10 mL of LB medium containing the appropriate antibiotic.
- Grow the starter culture overnight at 37°C with shaking (200-250 rpm).
- The next day, inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture (typically a 1:100 dilution).
- Grow the large culture at 37°C with shaking until the optical density at 600 nm (OD600)
 reaches 0.6-0.8.[2]
- Cool the culture to the desired induction temperature (e.g., 18°C or 25°C).
- Induce protein expression by adding IPTG to a final concentration of 0.2-1 mM.[2]
- Continue to incubate the culture overnight (12-16 hours) at the reduced temperature with shaking.[2]
- Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.[1]
- Discard the supernatant and store the cell pellet at -80°C or proceed directly to purification.



Purification of His-tagged Dom34 Protein using IMAC

This protocol details the purification of His-tagged Dom34 from the cell lysate using Immobilized Metal Affinity Chromatography (IMAC).

Materials:

- Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF (add fresh), 1 mg/mL lysozyme (add fresh)
- Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole
- Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250-500 mM imidazole
- Ni-NTA agarose resin
- Sonciator
- Centrifuge
- · Chromatography column

Protocol:

- Resuspend the cell pellet in ice-cold Lysis Buffer (approximately 5 mL per gram of wet cell paste).
- Incubate on ice for 30 minutes to allow for lysozyme activity.
- Lyse the cells by sonication on ice. Use short bursts (e.g., 30 seconds on, 30 seconds off) to prevent overheating of the sample. Continue until the lysate is no longer viscous.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
- Carefully collect the supernatant, which contains the soluble His-tagged Dom34 protein.
- Equilibrate the Ni-NTA agarose resin in a chromatography column with 5-10 column volumes of Lysis Buffer (without lysozyme and PMSF).



- Load the clarified supernatant onto the equilibrated column.
- Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
- Elute the His-tagged Dom34 protein with Elution Buffer. Collect fractions and monitor the protein elution by measuring the absorbance at 280 nm.
- Analyze the collected fractions by SDS-PAGE to assess purity.
- Pool the fractions containing pure Dom34.
- If necessary, dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

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